2,4-Dimethyl-6-nitrobenzenesulfonyl chloride
Description
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, a nitro group at position 6, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is typically utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide moieties into target molecules. Sulfonyl chlorides are known for their electrophilic reactivity, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring influences its stability, solubility, and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-6-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(2)8(15(9,13)14)7(4-5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVJHAYXVQKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256630 | |
| Record name | 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-42-3 | |
| Record name | 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64835-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified by recrystallization from suitable solvents such as benzene or petroleum ether.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Corresponding sulfonamides, sulfonates, or sulfonothioates.
Reduction: 2,4-Dimethyl-6-aminobenzenesulfonyl chloride.
Oxidation: 2,4-Dicarboxy-6-nitrobenzenesulfonyl chloride.
Scientific Research Applications
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride is widely used in scientific research for:
Protecting Groups: It is used to protect primary amines during multi-step organic synthesis.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride involves the formation of sulfonamide bonds with nucleophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of stable sulfonamide linkages. This reactivity is exploited in organic synthesis to protect functional groups and in the modification of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-Dimethyl-6-nitrobenzenesulfonyl chloride with structurally related sulfonyl chlorides, emphasizing substituent effects, molecular properties, and applications:
Key Observations
Reactivity Trends: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) increase the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution. For example, 4-(2-Chloro-6-nitrophenoxy)benzenesulfonyl chloride exhibits higher reactivity than the target compound due to dual EWGs . Electron-donating groups (EDGs) like methyl (-Me) reduce electrophilicity. The target compound’s methyl groups may confer better solubility in non-polar solvents compared to analogs with EWGs.
Applications :
- 4-Acetylbenzenesulfonyl chloride is widely used in laboratory settings for synthesizing sulfonamides, as evidenced by protocols in .
- (2,4-Dichlorophenyl)methanesulfonyl chloride is offered in bulk for industrial-scale applications, highlighting its versatility in large-scale syntheses .
Notes
Data Limitations : Direct experimental data on This compound are scarce in the provided evidence. Comparisons are inferred from structurally analogous compounds.
Safety Considerations : Sulfonyl chlorides are generally moisture-sensitive and corrosive. Handling requires PPE and anhydrous conditions, as indicated in Safety Data Sheets (e.g., ) .
Synthetic Utility : The target compound’s balanced substituent profile (EDG and EWG) may optimize reactivity for specific sulfonamide derivatives, bridging the gap between highly reactive (e.g., nitro/chloro analogs) and less reactive (e.g., methyl/acetyl) compounds.
Biological Activity
2,4-Dimethyl-6-nitrobenzenesulfonyl chloride (CAS No. 64835-42-3) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a nitro group at the 6-position and two methyl groups at the 2 and 4 positions of the benzene ring, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its antibacterial effects against various strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 200 nM |
| Proteus mirabilis | 50 nM |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the sulfonyl chloride group is particularly relevant for its reactivity with nucleophiles, potentially leading to enzyme inhibition or modulation of signaling pathways .
Study on Antibacterial Activity
In a controlled laboratory setting, researchers tested the antibacterial efficacy of various sulfonyl chlorides, including this compound. The study utilized an agar disc-diffusion method to assess the inhibition zones produced by different concentrations of the compound against selected bacterial strains. Results demonstrated that at a concentration of 1 mM in DMSO, the compound showed substantial inhibition against S. aureus and E. coli .
Glucocorticoid Receptor Modulation
Another area of interest is the compound's potential role as a glucocorticoid mimetic. Research has indicated that compounds similar to this compound can modulate glucocorticoid receptor functions. This modulation could lead to therapeutic applications in treating inflammatory diseases due to their ability to suppress inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2,4-dimethyl-6-nitrobenzenesulfonyl chloride, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfonation of a substituted toluene derivative followed by nitration and chlorination. For example, chlorosulfonation of 2,4-dimethylbenzene with chlorosulfonic acid at 0–5°C yields the sulfonyl chloride intermediate. Subsequent nitration with nitric acid in sulfuric acid introduces the nitro group. Purity optimization requires careful control of reaction temperature, stoichiometry, and purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) .
- Characterization : Confirm structure and purity via /-NMR, IR (sulfonyl chloride peak ~1370–1350 cm), and elemental analysis. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) due to its hydrolytic sensitivity and irritant properties. Store under anhydrous conditions in a desiccator at 2–8°C to prevent decomposition. Monitor for color changes (yellowing indicates degradation) .
Q. What are the primary applications of this compound in organic synthesis?
- Functionalization : Acts as a sulfonating agent for amines, alcohols, or aromatic systems. For example, it forms sulfonamide derivatives via nucleophilic substitution with primary/secondary amines in dichloromethane or THF under basic conditions (e.g., triethylamine) .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and nitro substituents influence its reactivity with nucleophiles?
- Mechanistic Insight : The electron-withdrawing nitro group at the para position activates the sulfonyl chloride toward nucleophilic attack, while the ortho-methyl groups introduce steric hindrance, slowing reactions with bulky nucleophiles. Competitive experiments with substituted amines (e.g., aniline vs. tert-butylamine) can quantify these effects. Kinetic studies (monitored by -NMR or HPLC) reveal rate dependencies on substituent size/electronics .
Q. How can researchers resolve contradictory data in sulfonylation reactions (e.g., low yields or side products)?
- Troubleshooting :
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reactivity but may promote hydrolysis. Use molecular sieves to scavenge moisture.
- Temperature : Elevated temperatures accelerate reactions but risk decomposition. Optimize via gradient heating (e.g., 0°C to room temperature).
- Byproduct Analysis : LC-MS or GC-MS can identify side products (e.g., sulfonic acids from hydrolysis). Adjust stoichiometry or reaction time to minimize degradation .
Q. What strategies enable selective functionalization of this compound in multi-step syntheses?
- Protection/Deprotection : Use temporary protecting groups (e.g., tert-butoxycarbonyl for amines) to isolate reactive sites. For example, sulfonylation of a polyfunctional scaffold requires sequential reactions under orthogonal conditions .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling at specific positions without affecting the sulfonyl chloride group .
Q. How does the compound interact with biological systems in drug discovery contexts?
- Biological Screening : Its sulfonamide derivatives are tested for enzyme inhibition (e.g., carbonic anhydrase) via fluorescence-based assays. Structure-activity relationship (SAR) studies correlate substituent positions with potency. Computational docking (e.g., AutoDock Vina) predicts binding modes to guide synthetic modifications .
Critical Research Considerations
- Contradictions in Literature : Discrepancies in reported yields may arise from varying moisture levels or impurity profiles in starting materials. Replicate key procedures with rigorous drying protocols.
- Advanced Characterization : For ambiguous spectral data (e.g., overlapping NMR peaks), use 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
